![molecular formula C19H15Cl2N3O3S B2356610 2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921544-91-4](/img/structure/B2356610.png)
2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in the literature.
Scientific Research Applications
Cardiotonic Activities
Research into pyridazinone derivatives, which are structurally similar to 2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, has shown significant cardiotonic activities. These compounds, including variants like 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide, demonstrate clear cardiotonic effects, indicating potential applications in heart-related therapies (Wang et al., 2008).
Anticancer Activity
A series of 3(2H)-one pyridazinone derivatives, which are related to the chemical , have been synthesized and shown potential as antioxidants with anticancer activity. These compounds, including [5-(2,5-Dichloro-phenyl)-2-oxo-3,4-dihydro-2H-pyridin-1-yl]-acetic acid derivatives, were evaluated for their in-vitro antioxidant activity, demonstrating their potential in cancer treatment (Mehvish & Kumar, 2022).
Electrophysiological Activity
N-substituted imidazolylbenzamides, closely related to the target compound, have shown promising cardiac electrophysiological activity. These compounds, including N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, exhibited potency in in vitro assays, suggesting potential use in treating arrhythmias (Morgan et al., 1990).
Metabolic Pathways and Excretion
Studies on compounds like 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide have provided insights into their absorption, distribution, metabolism, and excretion in animal models. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Yue et al., 2011).
Non-Nucleoside HIV Reverse Transcriptase Inhibitors
Pyridazino[3,4-b][1,5]benzodiazepin-5-ones, structurally similar to the target molecule, have been synthesized and evaluated as non-nucleoside HIV reverse transcriptase inhibitors. This indicates a potential application of such compounds in HIV treatment (Heinisch et al., 1997).
Mechanism of Action
Biochemical Pathways
Thiazole derivatives, a group to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The downstream effects of these activities can vary widely depending on the specific targets and pathways involved.
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines , suggesting that this compound may also have potential antitumor effects.
properties
IUPAC Name |
2,5-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-11-13(20)5-8-16(15)21/h3-11H,2H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMMVZESQCORT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.